molecular formula C7H10N2O4S B1447913 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid CAS No. 1394041-61-2

3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1447913
M. Wt: 218.23 g/mol
InChI Key: BIAYXESWCZVSBZ-UHFFFAOYSA-N
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Description

“3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the CAS Number: 1394041-61-2 . It has a molecular weight of 218.23 . The IUPAC name for this compound is 4-(aminosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for “3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid” is 1S/C7H10N2O4S/c1-3-5(7(10)11)9-4(2)6(3)14(8,12)13/h9H,1-2H3,(H,10,11)(H2,8,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .

Scientific Research Applications

Synthesis and Characterization

Research into pyrrole derivatives, such as 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid, often focuses on their synthesis and characterization for various scientific applications. These compounds are typically involved in studies to understand their chemical properties, molecular structure, and potential for forming heterocyclic compounds. For instance, Singh et al. (2014) conducted a study on the synthesis, characterization, and computational analysis of ethyl 4-(3-furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, showcasing the process of aldol condensation and the subsequent spectroscopic analyses to confirm the product's structure. Such research is foundational for exploring the broader chemical applications of pyrrole derivatives (Singh, Rawat, & Sahu, 2014).

Molecular Interactions and Computational Studies

Pyrrole derivatives are also a subject of interest in the study of molecular interactions and computational chemistry. Singh et al. (2013) detailed the synthesis and spectroscopy analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, using both experimental and quantum chemical approaches to understand its dimer formation and vibrational analysis. This work provides insights into the nature of chemical bonds and interactions within such molecules, which is crucial for the development of new chemical entities (Singh, Kumar, Tiwari, & Rawat, 2013).

Nonlinear Optical Materials

The study of pyrrole derivatives extends to their potential use in nonlinear optical (NLO) materials. Research by Singh et al. (2014) on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate highlighted the compound's suitability for forming heterocyclic compounds and its promising non-linear optical properties. Such materials are essential for applications in photonics and telecommunication (Singh, Rawat, & Sahu, 2014).

Chemical Reactivity and Structural Analysis

Further, the analysis of chemical reactivity and structural elucidation of pyrrole derivatives is vital for understanding their chemical behavior and potential applications. Studies on ethyl-3,5-dimethyl-4-[(toluenesulfonyl)-hydrazonomethyl]-1H-pyrrole-2-carboxylate and its quantum chemical calculations shed light on the molecule's reactivity and non-linear optical behavior, offering valuable data for the design of new chemical entities with specific properties (Singh & Rawat, 2013).

Safety And Hazards

The compound has been classified under GHS07 . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S/c1-3-5(7(10)11)9-4(2)6(3)14(8,12)13/h9H,1-2H3,(H,10,11)(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAYXESWCZVSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1S(=O)(=O)N)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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